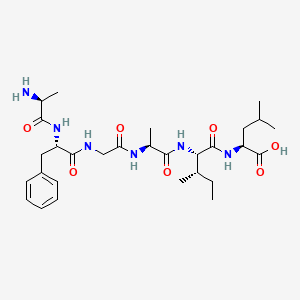
H-Ala-Phe-Gly-Ala-Ile-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Ala-Phe-Gly-Ala-Ile-Leu-OH is a peptide consisting of six amino acids: alanine, phenylalanine, glycine, alanine, isoleucine, and leucine Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ala-Phe-Gly-Ala-Ile-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. Additionally, liquid-phase peptide synthesis (LPPS) can be used for large-scale production, although it is less common due to the complexity of purification.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Reagents like NHS-esters are used for labeling peptides with fluorescent dyes.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides, while substitution reactions can yield fluorescently labeled peptides.
Scientific Research Applications
Peptides like H-Ala-Phe-Gly-Ala-Ile-Leu-OH have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and stability.
Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms.
Medicine: Potential therapeutic agents or diagnostic tools due to their ability to interact with specific biological targets.
Industry: Used in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism by which peptides exert their effects often involves binding to specific receptors or enzymes. This interaction can trigger a cascade of molecular events, leading to a biological response. For example, peptides can act as enzyme inhibitors, blocking the active site and preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
H-Ala-Gly-Phe-Ala-Ile-Leu-OH: A similar peptide with a different sequence order.
H-Gly-Ala-Phe-Ile-Leu-OH: A shorter peptide missing one alanine residue.
H-Ala-Phe-Gly-Ala-Ile-Val-OH: A peptide with valine instead of leucine.
Uniqueness
The uniqueness of H-Ala-Phe-Gly-Ala-Ile-Leu-OH lies in its specific sequence, which determines its structure and function. The presence of hydrophobic amino acids like isoleucine and leucine can influence its interaction with lipid membranes, making it useful in studies related to membrane proteins.
Properties
CAS No. |
574749-68-1 |
|---|---|
Molecular Formula |
C29H46N6O7 |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C29H46N6O7/c1-7-17(4)24(28(40)34-22(29(41)42)13-16(2)3)35-26(38)19(6)32-23(36)15-31-27(39)21(33-25(37)18(5)30)14-20-11-9-8-10-12-20/h8-12,16-19,21-22,24H,7,13-15,30H2,1-6H3,(H,31,39)(H,32,36)(H,33,37)(H,34,40)(H,35,38)(H,41,42)/t17-,18-,19-,21-,22-,24-/m0/s1 |
InChI Key |
QUDSNFZLHLEZEU-NKPWQZCCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















